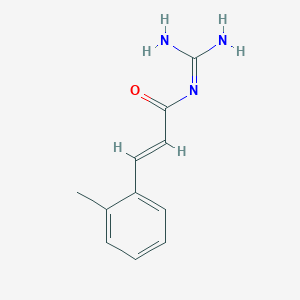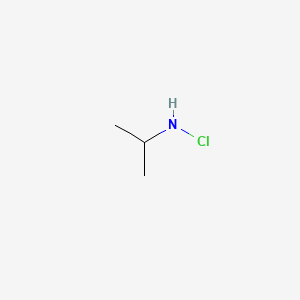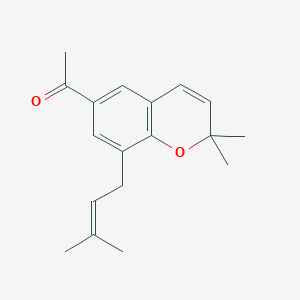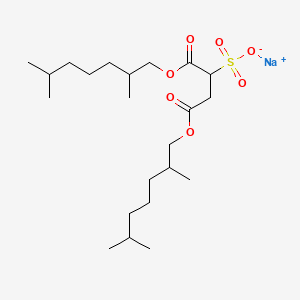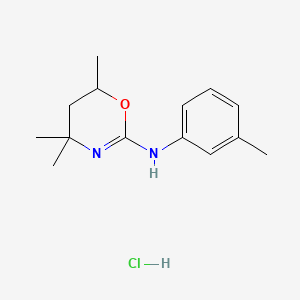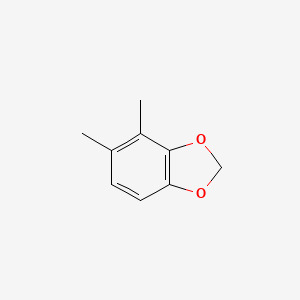
1,3-Benzodioxole,4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole,4,5-dimethyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring, with two methyl groups attached to the 4th and 5th positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole,4,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes in the presence of a base. For example, catechol can react with dichloromethane in the presence of a strong base like sodium hydroxide to form the benzodioxole ring . Another method involves the use of tetraalkylammonium or phosphonium salts as phase-transfer catalysts to facilitate the reaction between catechol and dihalomethanes .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole,4,5-dimethyl- typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole,4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzodioxole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as bromine, chlorine, and various alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzodioxoles, quinones, and reduced derivatives. These products have diverse applications in organic synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole,4,5-dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole,4,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an auxin receptor agonist, promoting root growth in plants by enhancing auxin-related signaling responses . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: The parent compound without the methyl groups.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: Another related compound with a methylenedioxy group attached to the benzene ring.
Uniqueness
1,3-Benzodioxole,4,5-dimethyl- is unique due to the presence of the two methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in its physical properties, such as boiling point and solubility, as well as its interaction with biological targets.
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
4,5-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
Clave InChI |
SCDKHILCHXHUQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)OCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, hexadecyl ester](/img/structure/B13799510.png)
![5,6-Dimethylpyrazolo[1,5-A]pyrimidine](/img/structure/B13799524.png)
![6-O-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13799526.png)


